2,5-Diisopropoxy-4-morpholinoaniline
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Overview
Description
2,5-Diisopropoxy-4-morpholinoaniline is an organic compound with the molecular formula C16H26N2O3. It is characterized by the presence of two isopropoxy groups and a morpholino group attached to an aniline ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 2,5-Diisopropoxy-4-morpholinoaniline typically involves the reaction of 2,5-dihydroxyaniline with isopropyl bromide in the presence of a base to form the diisopropoxy derivative. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2,5-Diisopropoxy-4-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-quinonediimine derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, acids or bases for hydrolysis, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Diisopropoxy-4-morpholinoaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diisopropoxy-4-morpholinoaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo oxidation to form reactive intermediates, which can then interact with nucleophiles in biological systems. These interactions can lead to the modulation of various biochemical pathways, depending on the specific targets involved .
Comparison with Similar Compounds
2,5-Diisopropoxy-4-morpholinoaniline can be compared with similar compounds such as 2,5-diethoxy-4-morpholinoaniline and 2,5-dimethoxy-4-morpholinoaniline. These compounds share a similar core structure but differ in the nature of the substituents on the aromatic ring. The presence of different substituents can influence the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound in terms of its specific properties and applications .
Properties
CAS No. |
94349-47-0 |
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Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.39 g/mol |
IUPAC Name |
4-morpholin-4-yl-2,5-di(propan-2-yloxy)aniline |
InChI |
InChI=1S/C16H26N2O3/c1-11(2)20-15-10-14(18-5-7-19-8-6-18)16(9-13(15)17)21-12(3)4/h9-12H,5-8,17H2,1-4H3 |
InChI Key |
IBEGKWUMGUSHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1N)OC(C)C)N2CCOCC2 |
Origin of Product |
United States |
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